molecular formula C7H16O2 B089389 1,5-Dimethoxypentane CAS No. 111-89-7

1,5-Dimethoxypentane

Cat. No. B089389
CAS RN: 111-89-7
M. Wt: 132.2 g/mol
InChI Key: NFCBHIFOKVDBCJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1,5-dimethoxypentane involves complex reactions and methodologies. For instance, the synthesis of 3,4-dimethoxytellurophene showcases a new ring construction reaction, highlighting the intricate steps often involved in synthesizing such molecules. Although this specific compound is not 1,5-dimethoxypentane, the synthesis process provides insight into the complexity and creativity required in chemical synthesis (Patra et al., 2009).

Molecular Structure Analysis

The molecular structure of related dimethoxy compounds, such as 5,10-dimethoxybenzo[j]fluoranthene, has been determined through X-ray diffractometric data, offering insights into the planarity and bond lengths within these molecules. Such studies are crucial for understanding the physical and chemical behavior of 1,5-dimethoxypentane derivatives (Briant et al., 1984).

Chemical Reactions and Properties

Research on compounds like 1,5-dimethoxynaphthalene through vibrational spectroscopy and density functional theory calculations provides comprehensive details on chemical reactions and properties, including molecular structure, vibrational frequencies, and natural bond orbital analysis. This knowledge aids in predicting the reactivity and interaction of 1,5-dimethoxypentane with other substances (Kandasamy et al., 2015).

Physical Properties Analysis

The synthesis and mesomorphic behavior of dimers possessing chiral and fluorescent entities, though not directly about 1,5-dimethoxypentane, illustrate the importance of understanding the physical properties of such compounds. These properties can significantly influence the application and functionality of the compounds in various fields (Yelamaggad et al., 2007).

Scientific Research Applications

  • Organic Synthesis and Environmental Applications : Pério et al. (1998) demonstrated the use of 2,2-Dimethoxypropane and 3,3-dimethoxypentane in the eco-friendly synthesis of protected carbonyls under solvent-free conditions, highlighting its potential in green chemistry practices (Pério, Dozias, & Hamelin, 1998).

  • Solid State Structural Studies : Żabiński et al. (2007) investigated new 1,5-bis(4-cyano-2,6-dimethoxyphenoxy)alkanes, providing insights into their complex network of intermolecular interactions. These compounds, including derivatives of 1,5-Dimethoxypentane, showed promising antitumor activity (Żabiński, Wolska, & Maciejewska, 2007).

  • Prebiotic Chemistry and Biological Interactions : Deans et al. (2016) explored the prebiotic chemistry of tetrapyrrole macrocycles, using 1,5-dimethoxypentane derivatives. Their study provided a nuanced view of reactant analogues in prebiotic chemical processes, contributing to our understanding of early life chemistry (Deans et al., 2016).

  • Chemical Properties and Synthesis : Kudyakova et al. (2021) focused on the synthesis of functionalized 1,3-diketones using 1,5-Dimethoxypentane derivatives, highlighting the influence of fluorinated substituents in synthesis processes (Kudyakova et al., 2021).

  • Vibrational Spectroscopy and Theoretical Studies : Kandasamy et al. (2015) combined experimental and theoretical approaches to study the molecular structure and vibrational spectra of 1,5-dimethoxynaphthalene, demonstrating its importance in spectroscopic analysis (Kandasamy, Velraj, Kalaichelvan, & Mariappan, 2015).

  • Polymer Science and Radiolysis Studies : Janik et al. (2000) examined the reactions of 2,4-dimethoxypentane, a model of poly(vinyl methyl ether), with hydroxyl radicals, providing insights into polymer degradation processes (Janik, Ulański, Rosiak, & Sonntag, 2000).

  • Conformational Studies and Molecular Interactions : Yoshida et al. (1996) conducted a study on the gas-phase infrared spectra of 1,2-dimethoxyethane, revealing the importance of intramolecular interactions in stabilizing certain conformers (Yoshida, Tanaka, & Matsuura, 1996).

  • Sensing and Detection Applications : Capoferri et al. (2017) developed a molecularly imprinted sensor for the selective detection of dimethoate, demonstrating the potential of 1,5-Dimethoxypentane derivatives in analytical chemistry (Capoferri et al., 2017).

  • Coordination Chemistry and Structural Features : Salas et al. (1999) reviewed the coordination chemistry of 1,2,4-triazolo-[1,5-a]pyrimidine derivatives, shedding light on the structural diversity and binding modes involving 1,5-Dimethoxypentane analogues (Salas, Romero, Sánchez, & Quirós, 1999).

  • Medicinal Applications and Drug Synthesis : Korostylev et al. (2008) reported on the enantioselective hydrogenation of ethyl 5,5-dimethoxy-3-oxopentanoate, a key intermediate in statin drug synthesis, showcasing the pharmaceutical relevance of 1,5-Dimethoxypentane derivatives (Korostylev et al., 2008).

  • Pharmacological Studies and Treatment Effects : Nofa et al. (2015) examined the effects of 1,5-Bis(3,5- dimethylpyrazol-1-yl)-3-oxapentane diacetatocopper, a compound derived from 1,5-Dimethoxypentane, on glucose levels and pancreas histopathology in rats (Nofa, Lampatov, & Lepilov, 2015).

  • Allergy Research and Treatment : Koda et al. (1976) investigated N (3', 4'-dimethoxycinnamoyl) anthranilic acid, a derivative of 1,5-Dimethoxypentane, for its potential in treating allergic reactions (Koda, Nagai, Watanabe, Yanagihara, & Sakamoto, 1976).

Safety And Hazards

1,5-Dimethoxypentane is a flammable liquid and vapour . It is recommended to keep away from heat/sparks/open flames/hot surfaces and to keep the container tightly closed . Ground/bond container and receiving equipment should be used . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical . In case of skin contact, wash off with soap and plenty of water .

properties

IUPAC Name

1,5-dimethoxypentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-8-6-4-3-5-7-9-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCBHIFOKVDBCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20149440
Record name 1,5-Dimethoxypentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dimethoxypentane

CAS RN

111-89-7
Record name 1,5-Dimethoxypentane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Dimethoxypentane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-DIMETHOXYPENTANE
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Record name 1,5-Dimethoxypentane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-Dimethoxypentane
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
M Vos, FJJ De Kanter, M Schakel… - Journal of the …, 1987 - ACS Publications
XI XII indicate that 80% of the coordination energy of XI is retained in XII! 12 Greater steric accessibility and neutralization of negative charge on carbon by two lithium cations (instead of …
Number of citations: 22 pubs.acs.org
FS Tschernuth, L Bichlmaier, S Inoue - ChemCatChem, 2023 - Wiley Online Library
The exceptional catalytic activity of a neutral Si(IV) Lewis superacid was highlighted on the degradation of oligo‐ and polyethers via ring closing metathesis. Model reaction experiments …
JM Googin, WL Harper, LR Phillips… - Nuclear Science and …, 1963 - Taylor & Francis
Some pertinent physical properties were determined for thirty-two diethers and related compounds whose structures indicated that they might be good uranium extractants. Correlation …
Number of citations: 5 www.tandfonline.com
Y Yu, G Chen, J Zhu, X Zhang, S Chen… - Journal of the …, 1990 - pubs.rsc.org
1,3-Dialkoxyacetones, 1-alkyl- and 1-(substituted phenyl)-, 1-alkanoyl-1,3-dimethoxyacetones, and methyl 2,4-dimethoxyacetoacetate were shown to undergo acid-catalysed …
Number of citations: 11 pubs.rsc.org
JL Vidal, OM Wyper, SL MacQuarrie… - European Journal of …, 2021 - Wiley Online Library
Functionalized biochars, renewable carbon materials prepared from waste biomass, can catalyze transformations of a range of oxygen‐containing substrates via hydrogen‐bonding …
RB Sharma, AT Blades, P Kebarle - Journal of the American …, 1984 - ACS Publications
The gas-phase basicities of several glymes and crown ethers were determined by measuring proton-transfer equilibria with a pulsed electron beam high ion source pressure mass …
Number of citations: 92 pubs.acs.org
T Biberger, S Makai, Z Lian… - Angewandte Chemie …, 2018 - Wiley Online Library
Among all metathesis reactions known to date in organic chemistry, the metathesis of multiple bonds such as alkenes and alkynes has evolved into one of the most powerful methods to …
Number of citations: 36 onlinelibrary.wiley.com
M Taniguchi, RM Deans, V Chandrashaker… - New Journal of …, 2016 - pubs.rsc.org
Two routes have been proposed as chemical models for the prebiogenesis of tetrapyrrole macrocycles. In each case, the formation of a pyrrole equipped for self-condensation has …
Number of citations: 4 pubs.rsc.org
J Oomens, G Berden, J Martens, TH Morton - International Journal of Mass …, 2017 - Elsevier
Proton transfer in the conjugate acid cation of a symmetric diether, 1,5-dimethoxy-3,3-dimethylpentane (1), is explored both theoretically and experimentally via IRMPD spectroscopy. …
Number of citations: 2 www.sciencedirect.com
N Ansmann, T Thorwart, L Greb - Angewandte Chemie, 2022 - Wiley Online Library
The Lewis superacid bis(perchlorocatecholato)silane catalyzes C−O bond metathesis of alkyl ethers with an efficiency outperforming all earlier reported systems. Chemoselective ring …
Number of citations: 8 onlinelibrary.wiley.com

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